1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Medicinal chemistry Physicochemical property profiling Lead optimization

This N1-ethyl-substituted pyrazole-5-carbonitrile serves as an optimal 'anchor' compound for systematic SAR exploration of the 3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile chemotype. With an intermediate XLogP3 of 0.1 and MW of 199.21 Da, it avoids the excessive polarity of the methyl analog and the lipophilicity of isopropyl variants, reducing the risk of altered potency or off-target pharmacology linked to generic core substitution. The C5-carbonitrile handle enables selective reduction or hydrolysis for linker conjugation in PROTAC synthesis, while the metabolically stable N1-ethyl group minimizes interference with ternary complex formation. All descriptors fall within drug-like space, making it a reliable internal standard for profiling assay-specific artifacts.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 2097958-31-9
Cat. No. B1483100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
CAS2097958-31-9
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2=NC=CN=C2)C#N
InChIInChI=1S/C10H9N5/c1-2-15-8(6-11)5-9(14-15)10-7-12-3-4-13-10/h3-5,7H,2H2,1H3
InChIKeyNPQLNFKHUGMKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile (CAS 2097958-31-9): Structural Benchmarking for N1-Alkyl Pyrazole-Carbonitrile Building Blocks


1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile (C₁₀H₉N₅, MW 199.21 g/mol) is a heterocyclic building block belonging to the 3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile chemotype [1]. Its core structure features a pyrazole ring bearing an N1-ethyl substituent, a C3-pyrazin-2-yl group, and a C5-cyano group, a substitution pattern that produces a computed XLogP3-AA of 0.1 and a topological polar surface area (TPSA) of 67.4 Ų [1]. As a member of a broader series of commercially available N1-alkyl variants—including the methyl, isopropyl, isobutyl, cyclopropylmethyl, 2-fluoroethyl, and difluoromethyl congeners—the ethyl derivative occupies a specific intermediate physicochemical niche within this compound class [2].

Why 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile Cannot Be Readily Substituted by Closest N1-Alkyl Analogs


Although this compound belongs to a homologous series of N1-alkyl-substituted 3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitriles that share an identical core, even modest changes at the N1 position produce measurable shifts in key molecular descriptors: the methyl analog (MW 185.19, XLogP3-AA estimated ≈ -0.5) is smaller and more polar, while the isopropyl (MW 213.24) and cyclopropylmethyl (MW 225.25) variants are larger and more lipophilic [1][2]. These differences directly affect solubility, membrane permeability, and target-binding pharmacophore fit. Generic substitution based solely on shared core scaffold therefore carries a high risk of altered potency, off-target liability, or physical property incompatibility with downstream assay conditions [3].

Quantitative Differentiation Evidence: 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile vs. Closest Analogs


Physicochemical Benchmarking: Experimental and Computed Molecular Descriptors Position the Ethyl Congener Between Methyl and Isopropyl Analogs

The ethyl derivative exhibits an intermediate molecular weight and lipophilicity profile relative to the adjacent methyl and isopropyl homologs. Its computed XLogP3-AA of 0.1 falls between the more polar methyl analog (estimated XLogP3-AA ≈ -0.5) and the more lipophilic isopropyl analog (which, by fragment-based addition of 0.4–0.5 log units for the extra methylene, is predicted to reach XLogP3-AA ≈ 0.5–0.7) [1][2]. The molecular weight (199.21 Da) likewise sits between the methyl (185.19 Da) and isopropyl (213.24 Da) values [2]. The TPSA of 67.4 Ų, identical across all N1-alkyl members of this series because the N1 substituent does not alter polar surface area, means the ethyl compound uniquely balances moderate passive permeability (driven by XLogP3) with maintained aqueous solubility potential [1].

Medicinal chemistry Physicochemical property profiling Lead optimization

Hydrogen-Bond Acceptor/Donor Profile Distinguishes the Ethyl Analog from Fluorinated and N-Unsubstituted Variants

With zero hydrogen-bond donors (HBD = 0) and four hydrogen-bond acceptors (HBA = 4), the compound possesses the same HBD/HBA count as the methyl, isopropyl, isobutyl, and cyclopropylmethyl analogs [1]. This distinguishes the simple alkyl series from the 1-(2-fluoroethyl) variant (HBA = 5 due to the fluorine atom) and the 1-(difluoromethyl) analog (HBA = 5 or 6, depending on fluorine counting conventions; additionally, the difluoromethyl group can act as a weak HBD in certain contexts) [2]. The N-unsubstituted analog 3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 2098006-13-2) has one HBD (the pyrazole N-H) and a TPSA of 78.3 Ų [3], making it chemically and pharmacokinetically distinct.

Drug design Pharmacophore modeling Solubility prediction

Rotatable Bond Count and Conformational Flexibility Differentiate Ethyl from Bulkier and Cyclic N1-Substituted Analogs

The compound features two rotatable bonds (N1–CH₂ and CH₂–CH₃), identical to the methyl analog (one N1–CH₃ rotatable bond plus the pyrazine–pyrazole bond) but fewer than the isopropyl (3), isobutyl (4), and cyclopropylmethyl (3) variants [1]. Fewer rotatable bonds generally correspond to a lower entropic penalty upon target binding, provided the accessible conformational ensemble adequately samples the bioactive conformation [2]. The ethyl group provides one additional freely rotating C–C bond relative to the methyl congener, offering slightly greater conformational adaptability without the excessive flexibility of branched or extended alkyl chains.

Conformational analysis Entropic binding penalty Fragment-based drug design

Structural Uniqueness: cLogP-Driven Differentiation Within a Tightly Clustered Library Series for SAR Exploration

Within a homologous series of at least seven commercially available N1-substituted 3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitriles (methyl, ethyl, isopropyl, isobutyl, cyclopropylmethyl, 2-fluoroethyl, difluoromethyl), the ethyl derivative uniquely occupies the middle rank across multiple orthogonal descriptors: lipophilicity (XLogP3 0.1), molecular weight (199.21 Da), and heavy atom count (15) [1][2]. No other member of the series simultaneously possesses an XLogP3 within ±0.2 of 0.0, MW within 5 Da of 200, and a rotatable bond count of exactly 2. This multidimensional centricity positions the ethyl congener as the preferred baseline comparator for SAR studies aimed at dissecting the independent contributions of size, shape, and lipophilicity to biological activity within this chemotype [3].

Structure-activity relationship Library design Chemical probe development

Optimal Application Scenarios for 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile Based on Differentiated Property Profile


Central SAR Probe in N1-Alkyl Pyrazole-Carbonitrile Library Optimization

Given its intermediate physicochemical profile (XLogP3 = 0.1, MW = 199.21 Da, rotatable bonds = 2), the ethyl congener serves as the optimal 'anchor' compound for systematic N1-substituent SAR exploration. Teams can use it as a baseline to quantify the independent contributions of increasing lipophilicity (isopropyl, isobutyl), introducing conformational constraint (cyclopropylmethyl), or adding fluorine atoms (2-fluoroethyl, difluoromethyl) on potency, selectivity, and ADME parameters [1].

Preferred Scaffold for Fragment Merging and Kinase Hinge-Binder Design

The pyrazine-2-yl ring at C3 and the cyano group at C5 provide a well-characterized hinge-binding motif, while the N1-ethyl group contributes minimal steric bulk and zero hydrogen-bond donor capacity, reducing the risk of undesirable off-target pharmacology such as hERG channel blockade or CYP450 inhibition associated with more highly substituted or NH-containing pyrazoles [1][2].

Building Block for PROTAC Linker Attachment via C5-Cyano Derivatization

The C5-carbonitrile group can be selectively reduced to the corresponding aminomethyl analogue or hydrolyzed to the carboxylic acid, providing chemoselective handles for linker conjugation in PROTAC (proteolysis-targeting chimera) synthesis. The N1-ethyl moiety, being metabolically more stable than N1-methyl (rapid N-dealkylation risk) and less bulky than N1-isopropyl, minimizes interference with ternary complex formation [3].

Physicochemical Comparator for Druglikeness Assessment in Early Discovery

With all computed descriptors within typical drug-like space (MW < 500, XLogP3 between -0.5 and 5, HBD = 0, HBA < 10, rotatable bonds < 10), the compound can serve as an internal reference standard for profiling assay-specific artifacts such as aggregation-based inhibition, redox cycling, or non-specific protein binding in biochemical and cellular screening cascades [1].

Quote Request

Request a Quote for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.